molecular formula C30H26N4 B14599640 1,1'-Dimethyl-2,2'-diphenyl-1,1',4,4'-tetrahydro-4,4'-biquinazoline CAS No. 60538-89-8

1,1'-Dimethyl-2,2'-diphenyl-1,1',4,4'-tetrahydro-4,4'-biquinazoline

Cat. No.: B14599640
CAS No.: 60538-89-8
M. Wt: 442.6 g/mol
InChI Key: UMVHCMZIGXXAGQ-UHFFFAOYSA-N
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Description

1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline is a complex organic compound with a unique structure that includes two phenyl groups and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline typically involves multi-step organic reactions. One common method includes the condensation of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure consistent quality and efficiency. The choice of catalysts and solvents is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce tetrahydroquinazoline derivatives.

Scientific Research Applications

1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1,1’-Biphenyl: A simpler compound with two phenyl groups connected by a single bond.

    2,2’-Dimethoxy-1,2-diphenylethanone: A compound with similar structural features but different functional groups.

Uniqueness

1,1’-Dimethyl-2,2’-diphenyl-1,1’,4,4’-tetrahydro-4,4’-biquinazoline is unique due to its tetrahydroquinazoline core and the presence of both methyl and phenyl groups. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

60538-89-8

Molecular Formula

C30H26N4

Molecular Weight

442.6 g/mol

IUPAC Name

1-methyl-4-(1-methyl-2-phenyl-4H-quinazolin-4-yl)-2-phenyl-4H-quinazoline

InChI

InChI=1S/C30H26N4/c1-33-25-19-11-9-17-23(25)27(31-29(33)21-13-5-3-6-14-21)28-24-18-10-12-20-26(24)34(2)30(32-28)22-15-7-4-8-16-22/h3-20,27-28H,1-2H3

InChI Key

UMVHCMZIGXXAGQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(N=C1C3=CC=CC=C3)C4C5=CC=CC=C5N(C(=N4)C6=CC=CC=C6)C

Origin of Product

United States

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